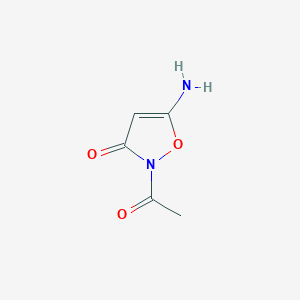

2-acetyl-5-aminoisoxazol-3(2H)-one

描述

General Context of Isoxazole (B147169) Ring Systems in Contemporary Chemical Research

Isoxazole derivatives are a cornerstone of modern medicinal chemistry, with research consistently highlighting their broad spectrum of biological activities. nih.gov These activities include anti-inflammatory, antimicrobial, and anticancer properties. nih.govnih.gov The isoxazole nucleus is a key component in several commercially available drugs, underscoring its therapeutic relevance. nih.gov The versatility of the isoxazole ring allows for the synthesis of a wide array of derivatives with fine-tuned biological and physical properties. nih.govrsc.org

The synthesis of the isoxazole ring itself can be achieved through various methods, with two primary routes being the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. nih.gov These synthetic strategies offer a high degree of control over the substitution pattern on the isoxazole ring, enabling the creation of diverse molecular architectures.

Academic Significance of 2-Acetyl-5-aminoisoxazol-3(2H)-one within Heterocyclic Scaffolds

While specific research dedicated solely to this compound is limited in publicly available literature, its academic significance can be inferred from its structural features. The compound combines the reactive isoxazol-3(2H)-one core with an amino group at the 5-position and an acetyl group on the ring nitrogen.

The 5-amino group is a key functional handle that can be readily modified, allowing for the introduction of various substituents to explore structure-activity relationships. The N-acetyl group influences the electronic properties and reactivity of the isoxazole ring, and its presence suggests a potential role as a protecting group or a modulator of biological activity. The isoxazol-3(2H)-one tautomer is a crucial structural motif found in various biologically active compounds.

The likely synthetic route to this compound involves the acylation of the corresponding 5-aminoisoxazol-3(2H)-one. The reactivity of the amino group in 5-aminoisoxazoles has been explored, for instance, in reactions with α-diazocarbonyl compounds, highlighting the potential for diverse chemical transformations at this position. nih.gov

Historical Development of Isoxazole Chemistry Relevant to this compound

The history of isoxazole chemistry dates back to the late 19th century. A significant early contribution was made by Claisen in 1903, who synthesized the parent isoxazole. nih.gov Over the decades, the understanding of isoxazole synthesis and reactivity has grown immensely. The development of methods for the synthesis of isoxazol-5(4H)-ones, which are structural isomers of isoxazol-3(2H)-ones, through multi-component reactions showcases the continuous innovation in this field.

The study of the acylation of related heterocyclic systems, such as benzoxazolin-2-ones and 3-hydroxy-1,2-benzisoxazoles, provides a historical basis for understanding the potential N-acylation that leads to the formation of this compound. These foundational studies on the reactivity of heterocyclic amines and amides have paved the way for the synthesis of more complex derivatives like the one discussed in this article.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-acetyl-5-amino-1,2-oxazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-3(8)7-5(9)2-4(6)10-7/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJBDSJOSJXDNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(=O)C=C(O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Acetyl 5 Aminoisoxazol 3 2h One

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazolone Ring System

The isoxazolone ring possesses sites susceptible to both electrophilic and nucleophilic attack. The electron-donating amino group at the C5 position and the electron-withdrawing acetyl group at the N2 position, along with the inherent electronic nature of the isoxazole (B147169) ring, influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The isoxazole ring is generally considered electron-deficient, making electrophilic substitution reactions less favorable than in electron-rich aromatic systems like benzene (B151609). However, the presence of activating groups can facilitate such reactions. The amino group at C5 is a strong activating group and directs electrophiles to the C4 position. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. For instance, in electrophilic aromatic substitution, the benzene ring acts as a nucleophile attacking an electrophile. youtube.com

Nucleophilic Acyl Substitution: The carbonyl group of the acetyl moiety at the N2 position is a prime site for nucleophilic attack. This can lead to a variety of transformations, including hydrolysis, alcoholysis, and aminolysis, resulting in the corresponding carboxylic acid, ester, or amide derivatives, respectively. libretexts.org These reactions proceed through a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org The general reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution decreases in the order of acid chlorides > acid anhydrides > esters > amides. libretexts.org

Oxidation and Reduction Chemistry of 2-Acetyl-5-aminoisoxazol-3(2H)-one Derivatives

The isoxazole ring and its substituents can undergo various oxidation and reduction reactions, leading to a diverse range of products.

Oxidation: Oxidation of the isoxazole ring can lead to ring cleavage or the formation of other heterocyclic systems. For example, the oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid yields diastereoisomeric sulfoxides and ultimately a sulfone. rsc.org While not directly on the title compound, this illustrates the potential for oxidation at sulfur-containing substituents.

Reduction: The nitro group, if present as a substituent, can be readily reduced to an amino group, which can then be further functionalized. The reduction of the isoxazole ring itself can be more challenging but can be achieved under specific conditions, often leading to ring-opened products. For instance, the reduction of a carbonyl group can yield an aldehyde or an alcohol. libretexts.org

Rearrangement Reactions Involving the Isoxazolone Scaffold

Isoxazole derivatives are known to undergo a variety of rearrangement reactions, often triggered by heat, light, or chemical reagents. These rearrangements can lead to the formation of other heterocyclic systems. acs.org

One notable example is the base-catalyzed rearrangement of 2-(5-nitropyridin-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones, which can yield imidazo[1,2-a]pyridines and indoles. nih.gov Specifically, the 4-methoxy derivative of this compound gives a mixture of the corresponding imidazo[1,2-a]pyridine (B132010) and a 2-pyridylaminoindole. nih.gov Flash-vacuum pyrolysis of 4-acetyl-3-(4-substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-ones also leads to the formation of imidazo[1,2-a]pyridines through a net rearrangement accompanied by the elimination of carbon dioxide. orientjchem.orgorientjchem.org

Another documented rearrangement is the conversion of an isoxazole to an oxazole, as seen in the base-catalyzed transformation of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid, which proceeds via a Beckmann rearrangement. nih.govrsc.org

Cycloaddition Reactions with Isoxazole Compounds

Cycloaddition reactions are powerful tools for the construction of cyclic molecules, and isoxazole derivatives can participate in these reactions as either the diene or dienophile component. nih.govnih.gov

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a widely used method for the synthesis of five-membered heterocyclic rings, including isoxazoles themselves. nih.govbeilstein-journals.orgnih.gov This reaction involves the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, like an alkyne or an alkene. beilstein-journals.orgnih.govorganic-chemistry.org The in-situ generation of nitrile oxides from sources like hydroximoyl chlorides or aldoximes is a common strategy. nih.gov For example, the reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides in water can produce 3,4,5-trisubstituted isoxazoles. nih.govbeilstein-journals.org

While the title compound itself is an isoxazole, its derivatives can potentially act as dipolarophiles in [3+2] cycloaddition reactions, leading to more complex fused heterocyclic systems. For instance, isoxazole derivatives can be used to synthesize spirocyclic scaffolds for fragment-based drug discovery. researchgate.net

Beyond [3+2] cycloadditions, isoxazolones can potentially participate in other cycloaddition pathways. For example, a [2 + 2 + 1] cycloaddition reaction has been developed for the synthesis of isoxazolines using N-tosylhydrazones, tert-butyl nitrite, and alkenes, which notably does not involve a nitrile oxide intermediate. rsc.org While not directly involving the title compound, this demonstrates the expanding scope of cycloaddition chemistry in the synthesis of isoxazole-related structures.

Role as a Versatile Synthon for Complex Molecular Structures

Due to its multiple reaction sites, this compound and related isoxazolones are valuable synthons for the construction of more complex molecules. nih.govnih.govresearchgate.net The term "synthon" refers to a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. researchgate.net

The isoxazole ring can be a precursor to various functional groups. For example, the weak nitrogen-oxygen bond in the isoxazole ring makes it susceptible to cleavage, which can be exploited to unmask other functionalities. nih.govmdpi.com This property makes isoxazoles valuable intermediates in the synthesis of β-hydroxyketones, β-aminoalcohols, and α,β-unsaturated ketones. nih.gov

The combination of the reactive acetyl group, the amino group, and the isoxazolone core in this compound provides multiple handles for diversification, allowing for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Interactive Data Table of Compounds

| Compound Name | Structure |

| This compound | bldpharm.com |

| 2-acetylthiazole | google.com |

| 5-chloroisoxazole | mdpi.com |

| Imidazo[1,2-a]pyridine | |

| Indole | |

| Oxazole | |

| 2H-azirine-2-carbonyl chloride | mdpi.com |

| 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole | rsc.org |

| Ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl) isoxazole-4-carboxylate | rsc.org |

| 4-cyano-5-methyloxazol-2-ylacetic acid | rsc.org |

| 2-(5-nitropyridin-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-one | nih.gov |

| 4-acetyl-3-(4-substituted phenylamino)-2-(5-nitropyridin-2-yl)isoxazol-5(2H)-one | orientjchem.org |

Advanced Spectroscopic Characterization of 2 Acetyl 5 Aminoisoxazol 3 2h One

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton NMR (1H NMR) Chemical Shift Assignments and Multiplicities

Proton NMR (¹H NMR) spectroscopy of 2-acetyl-5-aminoisoxazol-3(2H)-one reveals distinct signals corresponding to the different types of protons in the molecule. The chemical shift values are influenced by the electronic environment of the protons. inflibnet.ac.in

Key proton signals include those for the acetyl methyl group, the amino group, and the proton on the isoxazole (B147169) ring. The acetyl protons typically appear as a singlet in the upfield region, around 2.0-2.5 ppm. The amino protons can exhibit a broad singlet, and its chemical shift is often variable depending on solvent and concentration. The isoxazole ring proton, being attached to a heteroaromatic system, is expected to resonate further downfield.

| Proton | Approximate Chemical Shift (ppm) | Multiplicity |

| Acetyl (CH₃) | 2.3 | Singlet |

| Amino (NH₂) | 5.0 - 7.0 | Broad Singlet |

| Isoxazole (CH) | 5.5 - 6.5 | Singlet |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Carbon-13 NMR (13C NMR) Spectroscopic Signatures and Carbonyl Resonances

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbons of the acetyl group and the isoxazolone ring are particularly noteworthy, appearing significantly downfield due to the deshielding effect of the adjacent oxygen atoms.

The isoxazole ring carbons (C3, C4, and C5) exhibit characteristic chemical shifts that aid in their assignment. beilstein-journals.org The carbon attached to the amino group (C5) is expected to be shielded relative to the other ring carbons.

| Carbon | Approximate Chemical Shift (ppm) |

| Acetyl (CH₃) | 20 - 30 |

| Acetyl (C=O) | 165 - 175 |

| Isoxazole (C3) | 155 - 165 |

| Isoxazole (C4) | 90 - 100 |

| Isoxazole (C5) | 160 - 170 |

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the connectivity of atoms within the molecule. ipb.pt A COSY spectrum would show correlations between coupled protons, while an HMBC spectrum reveals long-range couplings between protons and carbons, helping to piece together the molecular structure definitively. For instance, an HMBC correlation between the acetyl protons and the nitrogen-bearing carbon of the isoxazole ring would confirm the N-acetylation. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and C=N bonds.

The N-H stretching vibrations of the amino group typically appear as one or two bands in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibrations of the acetyl group and the isoxazolone ring will result in strong absorption bands in the range of 1650-1750 cm⁻¹. The C=N stretching of the isoxazole ring would be observed around 1600-1650 cm⁻¹.

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (Amino) | 3300 - 3500 |

| C=O Stretch (Acetyl & Ring) | 1650 - 1750 |

| C=N Stretch (Ring) | 1600 - 1650 |

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation pattern can offer further structural clues. Common fragmentation pathways may include the loss of the acetyl group (CH₃CO) or the cleavage of the isoxazole ring. The observation of fragment ions corresponding to these losses helps to confirm the proposed structure. For instance, a prominent fragment resulting from the loss of an acetyl radical would be observed. nih.govraco.cat

Rotational Spectroscopy and Conformational Analysis of Isoxazolone Derivatives

Rotational spectroscopy, a high-resolution technique operating in the microwave region, provides invaluable insights into the gas-phase structure and conformational landscape of molecules. libretexts.org By precisely measuring the transition frequencies between rotational energy levels, it is possible to determine with great accuracy the rotational constants, which are inversely proportional to the principal moments of inertia of the molecule. tanta.edu.eg This information, in turn, allows for the detailed determination of molecular geometry and the identification of different stable conformers. For a molecule to be studied by rotational spectroscopy, it must possess a permanent dipole moment. taylorfrancis.com

While direct experimental data on the rotational spectrum of this compound is not available in the current literature, a comprehensive understanding of its likely conformational preferences and structural parameters can be inferred from studies on related isoxazole derivatives, N-acetylated compounds, and heterocyclic ketones.

Conformational Landscape:

The conformational flexibility of this compound is primarily dictated by the orientation of the acetyl group relative to the isoxazolone ring and the planarity of the ring itself. The internal rotation of the acetyl methyl group and the potential for different orientations of the amino group contribute to a complex potential energy surface with multiple possible conformers.

Theoretical calculations, often employed in conjunction with rotational spectroscopy, are crucial for predicting the relative energies and structures of these conformers. For instance, studies on N-acetylated amino sugars have shown that the acetamido group can adopt different orientations, with the resulting conformation being influenced by local intramolecular interactions. rsc.org Similarly, research on oxazole-amino acids has highlighted the role of intramolecular hydrogen bonds in stabilizing specific conformations. nih.gov In the case of this compound, a potential intramolecular hydrogen bond between the amino group and the acetyl carbonyl oxygen could significantly influence the preferred conformation.

Rotational Constants and Structural Determination:

The analysis of a rotational spectrum would yield a set of rotational constants (A, B, and C) for each observed conformer. These constants are unique to the mass distribution of that specific conformer. By comparing experimentally determined rotational constants with those calculated for theoretically predicted structures, a definitive identification of the observed conformers can be made.

Furthermore, the analysis of isotopically substituted species (e.g., by replacing ¹⁴N with ¹⁵N or ¹²C with ¹³C) allows for the precise determination of atomic coordinates within the molecule through Kraitchman's equations, leading to a detailed molecular structure.

Data from Analogous Systems:

To illustrate the type of data obtained from rotational spectroscopy, the following table presents hypothetical rotational constants and dipole moments for two plausible conformers of this compound, based on values reported for other heterocyclic ketones and N-acetylated compounds.

| Parameter | Conformer A (Planar) | Conformer B (Non-planar) |

| Rotational Constants (MHz) | ||

| A | 2500 | 2450 |

| B | 1200 | 1250 |

| C | 800 | 820 |

| Dipole Moment Components (D) | ||

| µa | 1.5 | 1.2 |

| µb | 2.0 | 2.5 |

| µc | 0.0 | 0.5 |

| Relative Energy (kJ/mol) | 0 | 5 |

This table is a hypothetical representation and is not based on experimental data for this compound.

Internal Rotation and Barrier Height:

Computational and Theoretical Studies of 2 Acetyl 5 Aminoisoxazol 3 2h One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of molecules, which in turn governs their reactivity and physical properties.

Density Functional Theory (DFT) Applications in Reaction Mechanism Analysis

Density Functional Theory (DFT) has become a primary method for investigating the reaction mechanisms of heterocyclic compounds like isoxazoles. acs.orgnih.gov DFT studies can elucidate competitive reaction pathways, such as the base-catalyzed thermal rearrangements of isoxazoles. acs.orgnih.gov For instance, research on related 3-acylamino-5-methylisoxazoles has shown that DFT can effectively model the Boulton-Katritzky (BK) rearrangement, demonstrating it to be a more favorable process over other potential pathways. acs.orgnih.gov These calculations can map out the standard free energy profiles along reaction coordinates, considering various conformers and tautomers of reactants, intermediates, and products. acs.org

In the context of 2-acetyl-5-aminoisoxazol-3(2H)-one, DFT could be used to explore its thermal and photochemical stability, predict its behavior in cycloaddition reactions, and analyze the regioselectivity of such reactions. nih.gov By calculating the activation energies for different potential reaction pathways, researchers can predict the most likely products under specific conditions. nih.gov DFT analysis is also instrumental in studying electronic structure and chemical reactivity through descriptors derived from frontier molecular orbitals (HOMO and LUMO). researchgate.net

Table 1: Typical Parameters in DFT Analysis of Isoxazole (B147169) Derivatives

| Parameter | Description | Typical Application |

|---|---|---|

| Functional | Approximates the exchange-correlation energy. Common examples include B3LYP. researchgate.netacs.orgnih.gov | Used in geometry optimization, frequency calculations, and energy calculations. |

| Basis Set | A set of mathematical functions used to build molecular orbitals. Examples include 6-31G(d) and 6-311+G(d,p). nih.govresearchgate.netacs.orgnih.gov | The choice of basis set affects the accuracy and computational cost of the calculation. |

| Solvation Model | Accounts for the effect of a solvent on the molecule's properties. | Important for modeling reactions that occur in solution. |

| Transition State Search | Algorithms used to locate the highest energy point along a reaction coordinate. | Essential for determining the activation energy of a reaction. |

Ab Initio Methods for Electronic Property Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful for determining the electronic properties of molecules. youtube.comyoutube.com These methods can be used to calculate a wide range of properties, including molecular orbital energies, electron density distribution, and dipole moments. acs.org For a molecule like 3-aminoisoxazole, a close relative of the title compound, ab initio calculations have been used to predict its rotational spectrum, which requires accurate determination of its ground-state rotational constants and vibrational corrections. nih.gov

Table 2: Electronic Properties Determined by Ab Initio Methods

| Property | Description | Significance |

|---|---|---|

| Ionization Potential | The energy required to remove an electron from a molecule. | Relates to the molecule's ability to act as an electron donor. |

| Electron Affinity | The energy released when an electron is added to a molecule. | Relates to the molecule's ability to act as an electron acceptor. |

| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |

| Polarizability | The ease with which the electron cloud of a molecule can be distorted by an electric field. | Affects intermolecular forces and the molecule's response to external fields. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the surface of a molecule. nih.gov | Identifies regions of positive and negative potential, which are important for predicting non-covalent interactions. |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment. nih.govacs.org For isoxazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, providing information on the dynamic behavior of both the ligand and the protein. nih.govtandfonline.comnih.gov These simulations can reveal key binding interactions and how they evolve over time. nih.govmdpi.com

For this compound, MD simulations could be employed to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, if this compound were to be investigated as a potential drug candidate, MD simulations would be crucial for studying its interactions with a target protein, assessing the stability of the binding pose predicted by molecular docking, and calculating the binding free energy. acs.orgnih.govacs.org

Table 3: Key Outputs from MD Simulations of Isoxazole Derivatives

| Output | Description | Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed protein or ligand structures over time. nih.gov | Assesses the stability of the system during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of each atom or residue from its average position. | Identifies flexible regions of a protein or ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and its target or solvent. mdpi.com | Identifies key interactions that contribute to binding affinity and specificity. |

| Binding Free Energy Calculation (e.g., MMPBSA) | A method to estimate the free energy of binding of a ligand to a protein. acs.orgnih.govacs.org | Provides a quantitative measure of the binding affinity. |

In Silico Modeling of Chemical Reaction Mechanisms and Transition States

The in silico modeling of chemical reaction mechanisms involves the use of computational methods to trace the path of a chemical reaction, identifying intermediates and transition states. acs.org This approach provides a detailed understanding of how a reaction proceeds, which can be difficult to obtain through experimental methods alone.

For isoxazole systems, computational studies have successfully modeled complex rearrangements, such as the cascade Boulton-Katritzky-MNAC (migration-nucleophilic attack-cyclization) rearrangement. acs.orgnih.gov These studies involve locating the transition state structures for each step of the reaction and calculating the corresponding activation energies to determine the most favorable pathway. acs.org

Applying these methods to this compound would enable the prediction of its reactivity in various chemical transformations. For example, one could model its cyclization reactions, rearrangements, or its behavior under different catalytic conditions to guide synthetic efforts. youtube.comorganic-chemistry.org

Table 4: Steps in In Silico Reaction Mechanism Modeling

| Step | Description | Computational Method |

|---|---|---|

| 1. Reactant and Product Optimization | The geometries of the starting materials and final products are optimized to find their lowest energy structures. | DFT or Ab Initio Methods |

| 2. Transition State Search | The structure of the transition state connecting the reactants and products is located. | Synchronous Transit-Guided Quasi-Newton (STQN) or other transition state search algorithms. |

| 3. Frequency Calculation | Vibrational frequencies are calculated to confirm that the optimized structures are minima (no imaginary frequencies) or transition states (one imaginary frequency). | DFT or Ab Initio Methods |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | The reaction path is traced from the transition state down to the reactants and products. | IRC calculations. |

| 5. Energy Profile Construction | The energies of the reactants, transition state, and products are used to construct a reaction energy profile. | Single-point energy calculations at a higher level of theory. |

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization and identification of new compounds. nih.govnih.gov Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be compared with experimental data to confirm the structure of a synthesized molecule. acs.orgnih.govresearchgate.netresearchgate.net

For 3-aminoisoxazole, computational predictions of its rotational spectrum were crucial in guiding and confirming the experimental assignments. nih.gov Similarly, for other isoxazole derivatives, DFT calculations have been used to predict ¹H and ¹³C NMR chemical shifts, which have shown good agreement with experimental values. nih.gov

In the case of this compound, computational prediction of its spectroscopic parameters would be a valuable tool for its unambiguous structural confirmation. Discrepancies between predicted and experimental spectra can also provide insights into subtle structural features or intermolecular interactions in the solid state or in solution.

Table 5: Comparison of Experimental and Computationally Predicted ¹H NMR Chemical Shifts for a Representative Isoxazole Derivative

| Proton | Experimental Shift (ppm) | Computational Shift (ppm) |

|---|---|---|

| Azomethine group | 8.40 | 8.60 |

| N-(CH₃)₂ protons | 2.03–3.18 | 2.66–3.56 |

| Aromatic protons | 6.15–7.80 | - |

| Secondary amine proton | 11.28 | - |

Data is for (E)-4-((4-(dimethylamino)benzylidene)amino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. nih.gov

Ligand-Target Interaction Modeling for Isoxazole Derivatives

The isoxazole scaffold is present in a number of biologically active compounds, making ligand-target interaction modeling a particularly relevant area of computational study. nih.govnih.govfrontiersin.orgnih.gov Molecular docking is a widely used technique to predict the preferred binding orientation of a ligand to a target protein, as well as the binding affinity. acs.orgtandfonline.comnih.gov This information is critical in the early stages of drug discovery for identifying potential lead compounds.

Numerous studies have employed molecular docking and MD simulations to investigate the interactions of isoxazole derivatives with various biological targets, such as carbonic anhydrase, cyclooxygenases (COX), and bacterial enzymes. nih.govacs.orgnih.govmdpi.comfrontiersin.orgnih.gov These studies have successfully rationalized the observed biological activities and provided insights for the design of more potent and selective inhibitors. tandfonline.comnih.gov

For this compound, ligand-target interaction modeling could be used to screen for potential biological targets or to understand its mechanism of action if it is found to have biological activity. By docking the molecule into the active sites of various enzymes or receptors, one can generate hypotheses about its potential therapeutic applications.

Table 6: Key Parameters from a Molecular Docking Study of an Isoxazole Derivative

| Parameter | Description | Example Value (kcal/mol) |

|---|---|---|

| Docking Score (e.g., S-Score) | A scoring function that estimates the binding affinity of the ligand to the receptor. nih.gov | -15.07 |

| Binding Energy (ΔG_bind) | The free energy change upon binding of the ligand to the protein. acs.org | -13.53 |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. mdpi.com | Interactions with Thr199 and His119 nih.gov |

| Hydrophobic Interactions | Non-polar interactions between the ligand and the protein. mdpi.com | Interactions with Leu198, Trp209, etc. nih.gov |

Data is for an isoxazole derivative binding to carbonic anhydrase. nih.govacs.org

Mechanisms of Biological Activity Associated with 2 Acetyl 5 Aminoisoxazol 3 2h One Analogues

Molecular Target Identification and Interaction Modes

The specific structural features of 2-acetyl-5-aminoisoxazol-3(2H)-one analogues allow them to bind to and modulate the function of various biological macromolecules, primarily proteins such as enzymes and receptors.

Enzyme Inhibition Mechanisms, including Carbonic Anhydrase

A prominent mechanism of action for isoxazole (B147169) derivatives is the inhibition of various enzymes critical to physiological and pathological processes.

Carbonic Anhydrase Inhibition: Several isoxazole derivatives have been identified as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. nih.gov CAs are involved in numerous physiological processes, including pH regulation, respiration, and electrolyte secretion. nih.gov For instance, certain isoxazole derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms. In one study, the isoxazole derivative AC2 showed the most potent inhibitory activity against a CA enzyme with a half-maximal inhibitory concentration (IC50) of 112.3 ± 1.6 μM. nih.gov Another compound, AC3, also exhibited notable inhibition with an IC50 value of 228.4 ± 2.3 μM. nih.gov Molecular docking studies have suggested that these isoxazole compounds bind within the active site of the CA enzyme. nih.gov

Cyclooxygenase (COX) Inhibition: Analogues of this compound have also been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) and are involved in inflammation and pain. Studies have shown that novel isoxazole derivatives can exhibit potent and selective inhibition of COX-2. frontiersin.org For example, compounds designated as C3, C5, and C6 were identified as the most potent COX-2 inhibitors among a series of synthesized isoxazole derivatives. frontiersin.org

| Isoxazole Analogue | Target Enzyme | IC50 Value (µM) |

| AC2 | Carbonic Anhydrase | 112.3 ± 1.6 |

| AC3 | Carbonic Anhydrase | 228.4 ± 2.3 |

| C3, C5, C6 | Cyclooxygenase-2 (COX-2) | Potent Inhibition |

Receptor Binding and Signal Transduction Modulation Pathways

Isoxazole derivatives can also exert their effects by binding to cellular receptors and modulating downstream signal transduction pathways. This can lead to a variety of cellular responses, including alterations in gene expression and protein activity.

For example, certain isoxazole-based compounds have been shown to act as androgen receptor (AR) signaling inhibitors. nih.gov One candidate compound, (17R)-17-((3-(2-hydroxypropan-2-yl)isoxazol-5-yl)methyl)-androst-5-en-3β-ol, was found to suppress androgen receptor signaling and decrease its protein level in prostate cancer cell lines. nih.gov Molecular docking studies have confirmed the interaction of these compounds with the androgen receptor. nih.gov

Furthermore, some isoxazole derivatives have been found to modulate the activity of ionotropic glutamate (B1630785) receptors, such as the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which plays a critical role in nociceptive transmission. researchgate.net

Nucleic Acid Interactions and Their Mechanistic Implications (e.g., DNA Intercalation)

A significant mechanism of action for certain isoxazole analogues, particularly those with polycyclic aromatic hydrocarbon substituents, is their ability to interact directly with nucleic acids.

DNA Intercalation: Research has demonstrated that a class of isoxazole polycyclic aromatic hydrocarbons can act as DNA-intercalating agents. nih.gov These compounds can insert themselves between the base pairs of the DNA double helix, leading to structural distortions and interference with DNA replication and transcription. nih.gov One such derivative, (3RS,5SR)-2-benzyl-N,N-dimethyl-3-(pyren-1-yl)isoxazolidine-5-carboxamide (7d), was found to have a binding constant for intercalation with calf thymus DNA of 1.7 × 10^5 M^-1. nih.gov Docking studies have indicated that these molecules approach the DNA from its minor groove with a preference for adenine-thymine (AT) base pairs. nih.gov

Another study on isoxazole-triazole conjugates also revealed their ability to interact with DNA. Compound 8m from this series was suggested to intercalate in the minor groove of DNA, which is a plausible mode of action for its observed antibacterial activity. mdpi.com

| Isoxazole Analogue | DNA Interaction Mechanism | Binding Constant (M⁻¹) | Preferred Binding Site |

| (3RS,5SR)-2-benzyl-N,N-dimethyl-3-(pyren-1-yl)isoxazolidine-5-carboxamide (7d) | DNA Intercalation | 1.7 x 10⁵ | AT-rich regions in the minor groove |

| Isoxazole-triazole conjugate (8m) | DNA Intercalation | Not specified | Minor groove |

Cellular Pathway Modulation (e.g., Protein Kinase C Activation/Inhibition)

Analogues of this compound can modulate various intracellular signaling pathways, including those regulated by protein kinases.

Protein Kinase C (PKC) Modulation: The Protein Kinase C (PKC) family of serine/threonine kinases are crucial regulators of cellular functions like growth, differentiation, and apoptosis, making them attractive drug targets. nih.gov Research has shown that isoxazole derivatives of curcumin (B1669340) can bind to the activator-binding site of novel PKC isotypes (PKCδ, PKCε, and PKCθ). nih.gov Molecular docking studies revealed that the hydroxyl, carbonyl, and isoxazole/pyrazole rings of these derivatives form hydrogen bonds with the protein residues. nih.gov Furthermore, isoxazolo[4,5-e] nih.govmdpi.comnih.govtriazepine derivatives have been synthesized and evaluated as potential inhibitors of Protein Kinase C, with some compounds showing significant anticarcinogenic activity. nih.govnih.gov

Antimicrobial Action Mechanisms, including Biofilm Formation Inhibition

A significant area of investigation for isoxazole derivatives is their antimicrobial activity, which includes the ability to inhibit the formation of biofilms—structured communities of microorganisms that are notoriously resistant to conventional antibiotics.

The antimicrobial mechanism of isoxazole derivatives is varied. For some, it is hypothesized to involve the inhibition of GTPase activity and subsequent disruption of bacterial cell division. nih.gov

Biofilm Formation Inhibition: Several studies have highlighted the potent antibiofilm properties of isoxazole analogues. For example, the derivatives 2-(cyclohexylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB9) and 2-(benzylamino)-1-(5-nitrothiophen-2-yl)-2-oxoethyl 5-amino-3-methyl-1,2-oxazole-4-carboxylate (PUB10) were found to be highly effective at reducing biofilm formation by over 90% in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as the fungus Candida albicans. nih.govnih.gov Another study demonstrated that an isoxazole-triazole conjugate, compound 8m, significantly inhibited biofilm formation in Escherichia coli. mdpi.com

| Isoxazole Analogue | Target Microorganism | Biofilm Inhibition | Proposed Mechanism |

| PUB9 | S. aureus, P. aeruginosa, C. albicans | >90% reduction | Inhibition of GTPase activity and cell division |

| PUB10 | S. aureus, P. aeruginosa, C. albicans | >90% reduction | Inhibition of GTPase activity and cell division |

| Isoxazole-triazole conjugate (8m) | E. coli | Significant inhibition | DNA intercalation |

Mechanisms of Modulating Cell Proliferation

Analogues of this compound have demonstrated significant potential in modulating cell proliferation, a key aspect of their anticancer activity.

The mechanisms underlying this modulation are diverse and can include the induction of apoptosis (programmed cell death), inhibition of enzymes crucial for cancer cell growth, and interference with the cell cycle. For instance, some 4-phenoxy-phenyl isoxazoles have been shown to arrest the cell cycle at the G0/G1 phase and induce apoptosis in cancer cells. researchgate.net

In other studies, isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA). nih.gov The proposed mechanism for this immunosuppressive action is the induction of apoptosis, as evidenced by a strong increase in the expression of caspases, Fas (a death receptor), and NF-κB1. nih.gov A review of isoxazole derivatives as anticancer agents highlights several mechanisms, including the induction of apoptosis, aromatase inhibition, and disruption of tubulin polymerization. rsc.org

Applications of 2 Acetyl 5 Aminoisoxazol 3 2h One in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Heterocyclic Systems

The reactivity of 2-acetyl-5-aminoisoxazol-3(2H)-one makes it an exceptional precursor for the synthesis of a wide range of heterocyclic compounds. The inherent functionality of the isoxazolone ring, coupled with the nucleophilic amino group, allows for a variety of cyclization and condensation reactions.

A notable application of this compound is in the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. While direct examples with this compound are not extensively documented in readily available literature, the well-established reactivity of analogous 5-aminopyrazoles provides a strong indication of its potential. nih.govresearchgate.net These reactions typically involve the condensation of the amino group with a 1,3-dicarbonyl compound or its equivalent, leading to the formation of the pyrimidine (B1678525) ring fused to the initial azole core. The acetyl group on the nitrogen atom of this compound can potentially be cleaved under reaction conditions or serve as a modulating group for reactivity and solubility.

Furthermore, the isoxazolone ring itself can undergo rearrangement or ring-opening reactions, providing pathways to other heterocyclic frameworks. For instance, base-induced rearrangements of N-substituted 3-aminoisoxazol-5(2H)-ones have been shown to yield imidazo[1,2-a]pyridines and indoles, demonstrating the latent versatility of the isoxazolone scaffold. researchgate.net

Construction of Polyfunctionalized Heterocyclic Architectures

The inherent functionalities of this compound make it an ideal starting material for the construction of highly decorated, polyfunctionalized heterocyclic architectures. The presence of the amino, acetyl, and carbonyl groups within a single, relatively simple molecule allows for sequential or one-pot transformations to introduce a variety of substituents and build molecular complexity.

For example, the amino group can be readily acylated, alkylated, or used in condensation reactions to introduce diverse side chains. The acetyl group, while potentially serving as a protecting group, can also be a site for further chemical modification. The carbonyl group within the isoxazolone ring and the acetyl group's carbonyl can both participate in reactions, offering multiple points for derivatization. This multi-point reactivity is crucial for generating libraries of compounds with varied functionalities, a key strategy in medicinal chemistry and materials science.

Utilization in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are a powerful tool for generating chemical diversity. mdpi.com The structural features of this compound make it an excellent candidate for participation in MCRs.

Aminoazoles, a class of compounds to which this compound belongs, are known to be key partners in various MCRs. nih.govfrontiersin.org A common MCR strategy involves the reaction of an aminoazole, an aldehyde, and an active methylene (B1212753) compound. In the case of this compound, the amino group can act as the nucleophilic component, reacting with an aldehyde and a suitable C-H acid to construct complex heterocyclic scaffolds in a single step. For instance, the Biginelli reaction, a well-known MCR, utilizes an amine, an aldehyde, and a β-ketoester to produce dihydropyrimidines. nih.gov By analogy, this compound could be employed in similar MCRs to generate novel fused isoxazolopyrimidine derivatives.

The unexpected outcomes sometimes observed in MCRs can also lead to the discovery of novel heterocyclic systems. For example, a study on the multicomponent reaction of 3-amino-5-methylpyrazole, an aldehyde, and acetylacetone (B45752) in water resulted in the formation of a bis(pyrazolo[1,5-a]pyrimidin-6-yl)-substituted methane, a departure from the expected product. univ.kiev.ua This highlights the potential for this compound to yield unique and diverse scaffolds through MCRs.

Development of Novel Synthetic Reagents and Catalysts from Isoxazolone Precursors

The isoxazol-5(4H)-one scaffold has been investigated as a platform for the development of new catalysts. For example, a modified β-cyclodextrin functionalized with a copper catalyst has been successfully used for the one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones. nih.gov This demonstrates the potential of the isoxazolone core to support catalytic activity.

While direct application of this compound as a precursor for a novel reagent or catalyst is not prominently reported, its reactive nature suggests such possibilities. The amino group could be functionalized to create a ligand for a metal catalyst, or the entire molecule could be modified to act as an organocatalyst. For instance, propylamine-functionalized cellulose (B213188) has been employed as a catalyst for the synthesis of isoxazol-5(4H)-one derivatives, showcasing the utility of amine-containing supports in catalysis. The amino group on the isoxazolone could potentially be leveraged in a similar manner.

Strategies for Scaffold-Hopping and Bioisosteric Replacement in Compound Design

In medicinal chemistry, scaffold hopping and bioisosteric replacement are crucial strategies for lead optimization and the discovery of novel drug candidates with improved properties. researchgate.netnih.govnih.gov The isoxazol-3(2H)-one scaffold has been identified as a "privileged scaffold" in drug design, meaning it is a structural framework that is capable of binding to multiple biological targets. researchgate.net

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a different scaffold while maintaining the original biological activity. The isoxazol-3(2H)-one core can serve as a novel scaffold to replace existing ones in known active compounds, potentially leading to new intellectual property and improved pharmacological profiles. The versatility of the isoxazolone ring allows for the attachment of various substituents in different spatial orientations, mimicking the pharmacophore of the original molecule.

Bioisosteric Replacement: This involves the substitution of one atom or group of atoms with another that has similar physical or chemical properties, leading to a molecule with similar biological activity. unimore.it The isoxazole (B147169) ring itself can act as a bioisostere for other aromatic or heterocyclic rings in drug molecules. For example, the isoxazole heterocycle has been used as a bioisosteric replacement for other rings in the development of ligands for nicotinic cholinergic receptors. nih.gov The various functional groups on this compound also offer opportunities for bioisosteric replacement to fine-tune a molecule's properties. For instance, the acetyl group could be replaced with other acyl groups, or the amino group could be substituted with other hydrogen-bond donors or acceptors.

The following table summarizes some common bioisosteric replacements that could be considered for modifying the this compound scaffold:

| Original Group | Potential Bioisosteric Replacements |

| Acetyl Group (C=O)CH₃ | Other Acyl Groups, Sulfonyl Groups, Carbamates |

| Amino Group (NH₂) | Hydroxyl (OH), Thiol (SH), Methylamino (NHCH₃) |

| Isoxazolone Ring | Other 5-membered heterocycles (e.g., pyrazole, oxazole, thiazole), Phenyl ring |

By employing these strategies, medicinal chemists can systematically modify compounds derived from this compound to optimize their potency, selectivity, and pharmacokinetic properties.

Future Research Directions and Emerging Paradigms for 2 Acetyl 5 Aminoisoxazol 3 2h One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of novel and sustainable synthetic routes for 2-acetyl-5-aminoisoxazol-3(2H)-one is a key area of future research. Current synthetic strategies often involve multi-step processes that may not be environmentally friendly. Future efforts will likely focus on green chemistry principles to reduce waste and improve efficiency.

One promising approach is the use of one-pot, multi-component reactions. frontiersin.org These reactions combine multiple starting materials in a single reaction vessel to form the desired product in a single step, which can significantly reduce solvent usage and purification steps. The use of biodegradable catalysts, such as agar, has also shown promise in the synthesis of related heterocyclic compounds. frontiersin.org

Furthermore, non-classical activation methods, such as microwave irradiation and ultrasonication, are being explored to accelerate reaction times and improve yields. frontiersin.org These methods offer more energy-efficient alternatives to conventional heating.

Advanced Mechanistic Studies of Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing reaction conditions and designing more efficient synthetic pathways. Advanced analytical techniques can provide valuable insights into the intricate steps of these chemical processes.

Spectroscopic methods, such as in-situ infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, can be employed to monitor the formation of intermediates and byproducts in real-time. This allows for a detailed kinetic analysis of the reaction, helping to elucidate the rate-determining steps and the influence of various catalysts and reaction conditions.

Isotopic labeling studies can also be utilized to trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanistic pathways. By understanding the precise sequence of bond-forming and bond-breaking events, chemists can rationally design new catalysts and reagents to favor the desired reaction pathway.

Integration with Automated and High-Throughput Synthesis Platforms

The integration of automated and high-throughput synthesis platforms presents a significant opportunity to accelerate the discovery and optimization of derivatives of this compound. These technologies enable the rapid synthesis and screening of large libraries of compounds, dramatically increasing the efficiency of the research and development process.

Automated synthesis platforms can perform reactions, purifications, and analyses with minimal human intervention, allowing for 24/7 operation and a high degree of reproducibility. This is particularly advantageous for exploring a wide range of reaction parameters, such as temperature, solvent, and catalyst, to identify optimal conditions.

High-throughput screening techniques can then be used to quickly evaluate the properties of the synthesized compounds. This parallel approach allows for the simultaneous testing of hundreds or even thousands of compounds, enabling the rapid identification of lead candidates with desired characteristics.

Deeper Investigation into Structure-Activity Relationships for Mechanistic Insights

A thorough investigation of the structure-activity relationships (SAR) of this compound and its analogs is essential for understanding the molecular basis of their chemical reactivity and potential biological activity. nih.govnih.gov SAR studies aim to identify the key structural features of a molecule that are responsible for its properties.

For example, modifying the acetyl group or the amino group on the isoxazole (B147169) ring could lead to significant changes in the compound's reactivity or its ability to interact with biological targets. Computational modeling can be used in conjunction with experimental SAR studies to predict the effects of structural modifications and to guide the synthesis of new compounds.

Computational Design and Virtual Screening for Analog Development

Computational design and virtual screening are powerful tools that can be used to accelerate the development of new analogs of this compound. nd.edu These methods use computer algorithms to predict the properties of molecules and to identify promising candidates for synthesis and testing.

Virtual screening involves the use of computational models to search large databases of virtual compounds for those that are likely to have the desired properties. nih.govnih.gov This can be done using a variety of methods, including ligand-based and structure-based approaches. In ligand-based virtual screening, the search is based on the properties of known active compounds, while in structure-based virtual screening, the search is based on the three-dimensional structure of the target molecule.

Once a set of promising candidates has been identified through virtual screening, they can be synthesized and tested experimentally to confirm their properties. This approach can significantly reduce the time and cost of drug discovery and materials development by focusing resources on the most promising candidates.

Potential in Supramolecular Chemistry and Functional Material Science

The unique structural features of this compound make it an interesting building block for the construction of supramolecular assemblies and functional materials. The presence of both hydrogen bond donors and acceptors, as well as the potential for π-π stacking interactions, suggests that this compound could be used to create a variety of well-defined nanostructures.

For example, it may be possible to design and synthesize self-assembling systems based on this compound that form nanotubes, vesicles, or gels. These materials could have a variety of applications, such as in drug delivery, catalysis, and sensing.

Furthermore, the isoxazole ring is a versatile scaffold that can be incorporated into polymers and metal-organic frameworks (MOFs). By carefully selecting the co-monomers or metal ions, it may be possible to create materials with tailored optical, electronic, or magnetic properties.

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for preparing 2-acetyl-5-aminoisoxazol-3(2H)-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis of isoxazolone derivatives often involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, analogous compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives were synthesized by refluxing 2-aminothiazol-4(5H)-one with aldehydes in acetic acid for 3–5 hours . To optimize yield, control reaction time (3–5 hours), temperature (reflux conditions), and stoichiometry (1.1 equiv of aldehyde precursor). Post-synthesis purification via recrystallization (e.g., using DMF/acetic acid mixtures) is critical to isolate the pure product .

Q. How should researchers characterize the structural integrity of this compound, and what spectroscopic techniques are critical for confirming its purity?

- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and detect tautomeric forms (common in isoxazolones). IR spectroscopy can identify functional groups (e.g., acetyl C=O stretching at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC or TLC monitors purity. For example, oxazole derivatives in related studies were characterized using these techniques to confirm regioisomeric structures .

Q. What factors influence the stability of this compound under different storage conditions?

- Methodological Answer : Isoxazolones are prone to hydrolysis and oxidation. Store the compound in dry, inert atmospheres (argon/nitrogen) at 2–8°C , away from light and moisture. Stability studies on similar compounds (e.g., 3-methylisoxazol-5-one) recommend monitoring degradation via HPLC or TLC over time, with periodic NMR analysis to detect structural changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when synthesizing this compound derivatives, particularly regarding tautomeric forms?

- Methodological Answer : Tautomerism in isoxazolones can lead to ambiguous NMR signals. Use variable-temperature NMR to stabilize specific tautomers at low/high temperatures. Solvent-dependent studies (e.g., DMSO vs. CDCl3) may also resolve splitting patterns. For example, solvent polarity was shown to influence reaction pathways in transition metal-free cascade reactions of related heterocycles .

Q. What methodological approaches are recommended for evaluating the biological activity of this compound derivatives in antimicrobial assays?

- Methodological Answer : Follow standardized protocols like broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ciprofloxacin for bacteria) and negative controls (solvent-only). For antiproliferative activity, use MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), with dose-response curves to calculate IC50 values. Recent studies on oxazole derivatives employed these methods to screen for antimicrobial and anticancer properties .

Q. How can reaction conditions be optimized to minimize side products during multi-step syntheses involving this compound?

- Methodological Answer : Use design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratios). For example, in transition metal-free cascade reactions, solvent choice (e.g., THF vs. DMF) drastically altered product distribution between isoquinolinones and dihydroisobenzoquinolines . Monitor intermediates via LC-MS and optimize quenching steps to prevent undesired cyclization.

Q. When encountering discrepancies in biological activity data across studies, what experimental variables should be critically assessed?

- Methodological Answer : Scrutinize differences in cell line specificity , compound solubility (use DMSO controls), and assay incubation times . For instance, antimicrobial activity of oxazole derivatives varied significantly depending on bacterial strain and inoculum size . Replicate experiments under identical conditions and validate results with orthogonal assays (e.g., disk diffusion vs. microdilution).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。